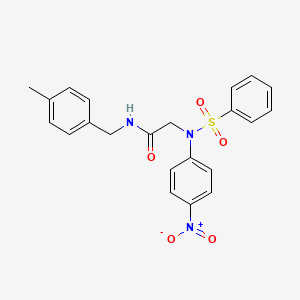
N~1~-(2-fluorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-fluorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FNPPG, is a chemical compound that has been extensively studied for its potential as a pharmacological agent. FNPPG belongs to the class of N-arylsulfonyl-N'-substituted glycine derivatives and has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of FNPPG is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the inflammatory response, and its inhibition can lead to reduced inflammation. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects
FNPPG has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit tumor growth in vitro and in vivo. FNPPG has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, FNPPG has been found to regulate glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FNPPG is its potential as a therapeutic agent for a variety of diseases, including neurodegenerative diseases and cancer. FNPPG has also been found to have a favorable safety profile in animal studies. One limitation of FNPPG is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on FNPPG could focus on further elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, studies could be conducted to optimize the synthesis of FNPPG and improve its solubility in water. Finally, clinical trials could be conducted to evaluate the safety and efficacy of FNPPG as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
FNPPG has been extensively studied for its potential as a pharmacological agent. It has been found to exhibit promising biological activity, including anti-inflammatory, analgesic, and antitumor effects. FNPPG has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5S/c21-18-8-4-5-9-19(18)22-20(25)14-23(15-10-12-16(13-11-15)24(26)27)30(28,29)17-6-2-1-3-7-17/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWXGYRKCGTXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926557.png)
![3-chloro-N-[({2-[(4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3926566.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3926573.png)
![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)

![4-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B3926604.png)


![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3926652.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)